
1-(5-Bromo-1-benzofuran-2-yl)ethanone
Übersicht
Beschreibung
1-(5-Bromo-1-benzofuran-2-yl)ethanone, also known as 5-bromo-2-ethoxybenzofuran, is a novel organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, containing both a benzene ring and a five-membered ring. This compound has been found to have various biochemical and physiological effects, and has been used in a number of laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Benzofuran derivatives, including 1-(5-Bromo-1-benzofuran-2-yl)ethanone , have shown significant anticancer properties. For instance, certain substituted benzofurans have demonstrated dramatic cell growth inhibitory effects on various cancer cell lines such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Cytotoxic Properties
The cytotoxic properties of benzofuran compounds have been tested on human cancer cells and healthy cells. This includes assessing the potential of these compounds to selectively kill cancer cells while sparing healthy cells .
Antibacterial Activities
Benzofuran derivatives are also known for their potent antibacterial activity. Substituents with halogens like bromine in the 5- or 6-position of the benzofuran nucleus have displayed significant antibacterial effects .
Structural Analysis
The structural aspects of 1-(5-Bromo-1-benzofuran-2-yl)ethanone have been studied to understand its planarity and molecular interactions. In the crystal form, molecules are linked via hydrogen bonds into chains, which is important for understanding its chemical behavior .
Antiproliferative Activity
Some benzofuran derivatives exhibit antiproliferative activity, which is crucial in the development of drugs that can inhibit the growth of tumors. Derivatives of 1-(5-Bromo-1-benzofuran-2-yl)ethanone have been identified as promising candidates due to their significant antiproliferative activity and selective inhibition of specific cellular functions .
Eigenschaften
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIQPBGNNXXKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351639 | |
| Record name | 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-1-benzofuran-2-yl)ethanone | |
CAS RN |
38220-75-6 | |
| Record name | 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of atoms in 1-(5-Bromo-1-benzofuran-2-yl)ethanone?
A1: X-ray crystallography studies reveal that 1-(5-Bromo-1-benzofuran-2-yl)ethanone exhibits a nearly planar structure. [] The root-mean-square deviation from planarity, considering all non-hydrogen atoms, is a mere 0.057 Å. [] This indicates that the atoms within the molecule lie predominantly within a single plane.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


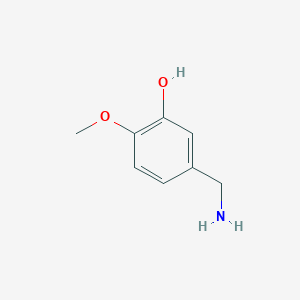
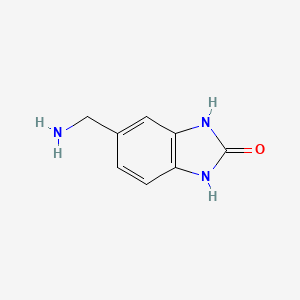
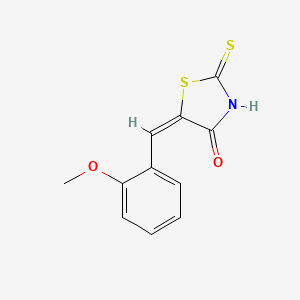

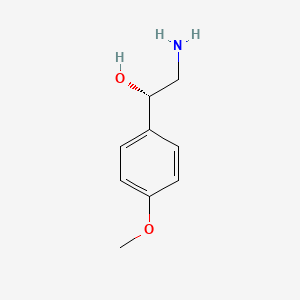
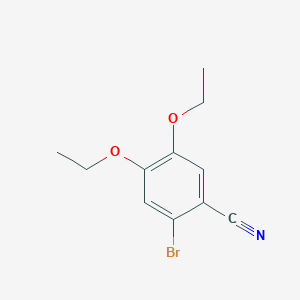
![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)

![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)



![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)